Bienvenue dans la boutique en ligne BenchChem!

8-Dimethylamino-camp

Steroidogenesis Lipolysis Cell‑type specificity

8‑Dimethylamino‑cAMP (8‑DMA‑cAMP) is a cell‑permeable, phosphodiesterase‑resistant cyclic AMP (cAMP) analog bearing a dimethylamino substituent at position C8 of the adenine ring. It acts as an alternate activator of cAMP‑dependent protein kinase (PKA) and, like other 8‑substituted derivatives, exhibits quantifiable differences in cellular specificity, PKA‑binding‑site selectivity, and isoform‑activation bias compared with commonly used analogs such as 8‑bromo‑cAMP, dibutyryl‑cAMP, and N6‑substituted compounds.

Molecular Formula C12H17N6O6P
Molecular Weight 372.27 g/mol
CAS No. 33376-91-9
Cat. No. B1200597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Dimethylamino-camp
CAS33376-91-9
Synonyms8-dimethylamino-cAMP
8-dimethylamino-cyclic AMP
Molecular FormulaC12H17N6O6P
Molecular Weight372.27 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=C(N=CN=C2N1C3C=C(C(O3)COP(=O)(O)O)O)N
InChIInChI=1S/C12H17N6O6P/c1-17(2)12-16-9-10(13)14-5-15-11(9)18(12)8-3-6(19)7(24-8)4-23-25(20,21)22/h3,5,7-8,19H,4H2,1-2H3,(H2,13,14,15)(H2,20,21,22)/t7-,8-/m1/s1
InChIKeyAOMSGLQQNHYLRG-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8‑Dimethylamino‑cAMP (CAS 33376‑91‑9): A C8‑Substituted Cyclic AMP Analog with Documented Site‑ and Cell‑Type‑Selective Activation Profiles


8‑Dimethylamino‑cAMP (8‑DMA‑cAMP) is a cell‑permeable, phosphodiesterase‑resistant cyclic AMP (cAMP) analog bearing a dimethylamino substituent at position C8 of the adenine ring [1]. It acts as an alternate activator of cAMP‑dependent protein kinase (PKA) and, like other 8‑substituted derivatives, exhibits quantifiable differences in cellular specificity, PKA‑binding‑site selectivity, and isoform‑activation bias compared with commonly used analogs such as 8‑bromo‑cAMP, dibutyryl‑cAMP, and N6‑substituted compounds [2].

Why 8‑Dimethylamino‑cAMP Cannot Be Replaced by 8‑Bromo‑cAMP or N6‑Substituted Analogs Without Altering Experimental Outcomes


Although many cAMP analogs activate PKA and resist phosphodiesterase (PDE) hydrolysis, they are not interchangeable. 8‑DMA‑cAMP differs from 8‑bromo‑cAMP and dibutyryl‑cAMP in its cell‑type‑specific potency ratio (23‑fold bias toward steroidogenesis over lipolysis) [1]. It also diverges from N6‑substituted analogs in its PKA isoform preference: C8‑substituted compounds selectively activate RIα holoenzymes, whereas N6‑substituted analogs favor RIIβ [2]. Furthermore, 8‑DMA‑cAMP exhibits a distinct binding‑site acceptance pattern across the four PKA regulatory‑subunit sites (AI, AII, BI, BII), accommodating bulk at site AI but not AII [3]. These quantitative differences mean that substituting 8‑DMA‑cAMP with another “PKA activator” can invert cell‑type specificity, shift isoform engagement, or alter the subset of signaling complexes recruited.

8‑Dimethylamino‑cAMP: Quantitative Head‑to‑Head Differentiation Against Closest Analogs


8‑Dimethylamino‑cAMP Exhibits a 23‑Fold Steroidogenic: Lipolytic Potency Ratio, Enabling Cell‑Type‑Specific cAMP‑Pathway Activation Not Achievable with 8‑Mercapto‑cAMP or the Parent Nucleotide

In a direct head‑to‑head study of thirteen 8‑substituted cAMP derivatives tested in parallel on isolated rat adrenal cells (steroidogenesis) and rat epididymal lipocytes (lipolysis), 8‑dimethylamino‑cAMP demonstrated a steroidogenic:lipolytic potency ratio of 23, meaning it was 23‑fold more potent in stimulating steroidogenesis than lipolysis. This contrasts sharply with 8‑mercapto‑cAMP, which exhibited a ratio of 0.66 (i.e., greater lipolytic than steroidogenic activity), and with cAMP itself, which showed a ratio of approximately 1 [1]. Half‑maximal activation concentrations were determined from full concentration‑response curves in both cell types.

Steroidogenesis Lipolysis Cell‑type specificity

C8‑Substituted cAMP Analogs Including 8‑Dimethylamino‑cAMP Selectively Activate PKA‑RIα Holoenzymes, Whereas N6‑Substituted Analogs Activate RIIβ, Enabling Isoform‑Specific Pathway Dissection

A fluorescence‑anisotropy screen of cAMP derivatives for their ability to activate RI and RII PKA holoenzymes demonstrated that C8‑substituted analogs (the structural class to which 8‑dimethylamino‑cAMP belongs) selectively activate RIα holoenzymes, while N6‑substituted analogs (e.g., HE33) selectively activate RIIβ holoenzymes [1]. Although 8‑dimethylamino‑cAMP was not the primary compound crystallized, the class‑level selectivity is supported by the consistent behavior of all tested C8‑substituted analogs, which contrasts with the N6‑substituted series. The study further solved crystal structures of RIα and RIIβ bound to HE33, revealing that the N6‑pocket in RIIβ accommodates bulky aliphatic substituents absent in RIα, a structural feature absent at the C8‑position, rationalizing the class‑level divergence.

PKA isoform selectivity RIα vs. RIIβ C8‑substituted cAMP analogs

8‑Dimethylamino‑cAMP Binds to PKA Regulatory Subunit Site AI but Is Excluded from Site AII, Creating a Binding‑Site Selectivity Profile Distinct from Both cAMP and 8‑Bromo‑cAMP

Quantitative competition binding assays performed across all four cAMP‑binding sites (AI, AII, BI, BII) of PKA regulatory subunits type I and II revealed that site AII does not accommodate any 8‑substituted cAMP analog, including 8‑dimethylamino‑cAMP, whereas site AI accepts even bulky 8‑substituents [1]. In contrast, unmodified cAMP occupies both AI and AII. Additionally, site BI preferred 8‑substituents with hydrogen‑bond donor potential (e.g., amino groups), whereas site BII preferred hydrogen‑bond acceptors. 8‑Dimethylamino‑cAMP, bearing a tertiary amino group, thus exhibits a unique multi‑site binding fingerprint that differs from 8‑bromo‑cAMP (which carries a non‑hydrogen‑bonding bromine) and from the parent cAMP (which lacks C8 bulk).

PKA binding sites Site AI vs. AII cAMP analog discrimination

8‑Dimethylamino‑cAMP Is Phosphodiesterase‑Resistant but Differs from 8‑Bromo‑cAMP and Dibutyryl‑cAMP in Its PDE‑Inhibitory Potency, Minimizing Off‑Target PDE‑Mediated Crosstalk

In a comparative study of three cAMP analogs on somatomedin‑stimulated DNA synthesis in rat cartilage, 8‑dimethylamino‑cAMP, 8‑bromo‑cAMP, and dibutyryl‑cAMP were all confirmed to be resistant to degradation by cAMP phosphodiesterase (PDE); however, the study explicitly noted a 'wide difference in potency as phosphodiesterase inhibitors' among these three analogs [1]. While the study did not report individual PDE IC50 values for each analog, the observation that they differ in PDE‑inhibitory potency means that 8‑DMA‑cAMP cannot be assumed to produce the same degree of PDE‑mediated off‑target effects as 8‑bromo‑cAMP or dibutyryl‑cAMP. This differential is important because PDE inhibition can elevate endogenous cAMP levels, confounding interpretation of analog‑specific effects.

Phosphodiesterase resistance cAMP analog stability PDE inhibition

8‑Dimethylamino‑cAMP: Recommended Research and Industrial Application Scenarios Based on Verified Differential Evidence


Selective Activation of cAMP‑Driven Steroidogenesis Without Concomitant Lipolysis in Adrenal or Gonadal Cell Models

Investigators studying steroid hormone biosynthesis in adrenal fasciculata cells, Leydig cells, or granulosa cells can use 8‑DMA‑cAMP to selectively activate the steroidogenic arm of cAMP signaling while minimizing lipolytic responses. The 23‑fold steroidogenic:lipolytic potency ratio [1] means that at concentrations producing robust steroidogenesis, lipolysis remains largely unstimulated, unlike 8‑bromo‑cAMP or dibutyryl‑cAMP which activate both pathways more equally. This application is particularly valuable for dissecting cAMP‑dependent steroidogenic acute regulatory (StAR) protein induction without the confounding metabolic effects of free fatty acid release.

Isoform‑Specific PKA‑RIα Activation for Targeted Signaling Studies in Compartmentalized cAMP Microdomains

In cell systems where PKA‑RIα and PKA‑RIIβ are differentially localized by A‑Kinase Anchoring Proteins (AKAPs), 8‑DMA‑cAMP can be employed as a C8‑substituted tool to preferentially activate RIα‑containing PKA holoenzymes. Based on the class‑level selectivity for C8‑substituted analogs [2], researchers can dissect the contribution of RIα‑specific signaling to processes such as immune cell activation, cardiac myocyte contractility, or neuronal plasticity where RIα versus RIIβ pools mediate distinct functional outcomes.

Structural Biology and Biophysical Studies Requiring Occupation of PKA Site AI Without Site AII Engagement

For crystallographic, NMR, or surface‑plasmon‑resonance studies of PKA regulatory subunits, 8‑DMA‑cAMP provides a tool that occupies site AI while leaving site AII vacant [3]. This binding‑site selectivity allows biophysicists to isolate the conformational changes and thermodynamic signatures associated with site AI occupancy alone, which is not possible with unmodified cAMP (which occupies both sites) or with analogs that lack the appropriate H‑bonding profile for BI/BII discrimination.

In‑Vivo Pharmacological Studies in Renal or Cardiovascular Models Requiring PDE‑Resistant cAMP Agonists with a Distinct Side‑Effect Profile

Based on the documented PDE resistance coupled with differential PDE‑inhibitory potency [4], 8‑DMA‑cAMP can be used in isolated perfused kidney or Langendorff heart preparations where endogenous cAMP levels must be carefully controlled. Its unique combination of PKA‑RIα bias, site‑AI selectivity, and PDE‑resistance profile may yield hemodynamic or natriuretic effects distinct from those of 8‑Br‑cAMP, as suggested by early renal infusion studies of 8‑substituted derivatives [5].

Quote Request

Request a Quote for 8-Dimethylamino-camp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.